molecular formula C7H10ClNO B133869 5-(3-Chloropropyl)-3-methylisoxazole CAS No. 130800-76-9

5-(3-Chloropropyl)-3-methylisoxazole

Cat. No. B133869
M. Wt: 159.61 g/mol
InChI Key: WKCCXMQDJNSMOT-UHFFFAOYSA-N
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Description

The compound "5-(3-Chloropropyl)-3-methylisoxazole" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at non-adjacent positions. Isoxazole derivatives have been studied extensively due to their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves the reaction of dichloroglyoxime with terminal alkynes, which exhibits a preference for the 5,5'-disubstituted 3,3'-bisisoxazole over the 4,5'-regioisomer, as seen in the synthesis of luminescent organometallic iridium and rhenium bisisoxazole complexes . Another method includes the reaction of 6-(4-substituted phenyl)-3-acetyl cyclohex-2-enones with hydroxylamine hydrochloride, leading to the formation of liquid crystalline isoxazole derivatives . Additionally, the one-pot synthesis of 3-methylisoxazole-5-carboxamides from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole has been reported .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined to crystallize in the orthorhombic space group with specific unit cell parameters . The molecular geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) methods, which show good correlation with experimental data . The crystal structure of another derivative, (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone, features a dihydroisoxazole ring substituted with a p-chlorophenyl group and a cyclohex-2-enone ring, both exhibiting an envelope conformation .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including tautomerism, as observed in 5-hydroxyisoxazoles and isoxazol-5-ones, where the proportion of the NH form increases with the polarity of the solvent . The synthesis of 5-isoxazolethiols from 5-chloro-isoxazoles has been described, with their chemical properties and tautomeric behavior deduced from UV and IR spectra .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For example, the mesomorphic properties of liquid crystalline isoxazole derivatives are determined by their synthesis and structural features . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, can be analyzed using DFT calculations, providing insights into the compound's reactivity and potential applications, such as in nonlinear optics (NLO) materials . The crystal packing of isoxazole derivatives can feature various intermolecular interactions, such as C—H⋯O, C—H⋯N, and C—H⋯π interactions, which can affect their stability and solid-state behavior .

Scientific Research Applications

Controlled-Release Formulations

  • 3-(2-Hydroxyethoxy)-5-methylisoxazole, a derivative, has been used in the development of controlled-release formulations for fungicides. This compound showed potential in releasing active agents in a controlled manner, which is useful in agricultural applications (Tai, Liu, Yongjia, & Si, 2002).

Neuroprotective and Antiproliferative Properties

  • Novel 5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles, synthesized from 3-isothiocyanato-5-methylisoxazole, were evaluated for neuroprotective and antiproliferative properties. These compounds did not inhibit calcium ions uptake in synaptosomes but showed selectivity to cancer cells, presenting a new direction for antitumor studies (Proshin et al., 2019).

Antibacterial and Mosquito Larvicidal Activity

  • A series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones showed significant antibacterial and antifungal activity, as well as mosquito larvicidal activity. This suggests potential applications in pest control and microbial resistance management (Rajanarendar et al., 2010).

Immunomodulating Action

  • 5-Amino-3-methylisoxazole-4-carboxylic acid amides were found to have varying immunological activities. This indicates the potential of these compounds in developing treatments that modulate immune responses (Ryng et al., 1999).

Synthesis and Structural Analysis

  • Various studies have focused on the synthesis and structural analysis of derivatives of 5-methylisoxazole. These studies contribute to understanding the chemical properties and potential applications of these compounds in different domains, including pharmaceuticals and materials science (Jezierska et al., 2003).

Biodegradation and Environmental Impact

  • Research on the biodegradation of 5-methylisoxazole derivatives in bacteria has implications for environmental management, particularly in addressing pollution from pharmaceutical compounds (Mulla et al., 2018).

properties

IUPAC Name

5-(3-chloropropyl)-3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCCXMQDJNSMOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435575
Record name 5-(3-Chloropropyl)-3-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloropropyl)-3-methylisoxazole

CAS RN

130800-76-9
Record name 5-(3-Chloropropyl)-3-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Schmidtke, P Wutzler, R Zieger, OB Riabova… - Antiviral research, 2009 - Elsevier
Amino acid 1092 (AA1092) in capsid protein 1 of coxsackievirus B3 (CVB3) is located in close vicinity to the central phenoxy group of capsid binders (ie pleconaril). Whereas isoleucine …
Number of citations: 60 www.sciencedirect.com
AP Egorova, VA Makarov - Russian Chemical Bulletin, 2020 - Springer
Rhino- and enteroviruses of the Enterovirus genus of the Picornaviridae family are the causative agents of a wide variety of diseases. To date, neither synthetic antiviral drug nor an …
Number of citations: 6 link.springer.com

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